molecular formula C18H17BrN4O B1247929 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine

2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine

Cat. No.: B1247929
M. Wt: 385.3 g/mol
InChI Key: ANESWNKKPIMPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS1535907 is a synthetic organic compound that acts as an agonist for the G protein-coupled receptor 119 (GPR119). This receptor is primarily expressed in pancreatic β-cells and the gastrointestinal tract. AS1535907 has garnered significant attention due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus by enhancing insulin secretion in a glucose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS1535907 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of AS1535907 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

AS1535907 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AS1535907 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

AS1535907 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study GPR119 receptor activity and its role in glucose metabolism.

    Biology: Investigated for its effects on pancreatic β-cell function and insulin secretion.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.

    Industry: Potential applications in the development of new antidiabetic drugs .

Mechanism of Action

AS1535907 exerts its effects by binding to and activating the GPR119 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells. The molecular targets involved include the GPR119 receptor and downstream signaling pathways that regulate insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS1535907 is unique due to its specific structural features that confer high affinity and selectivity for the GPR119 receptor. Its ability to enhance insulin secretion in a glucose-dependent manner without causing hypoglycemia makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C18H17BrN4O/c1-13-11-17(20-9-8-14-3-2-10-23(24)12-14)22-18(21-13)15-4-6-16(19)7-5-15/h2-7,10-12H,8-9H2,1H3,(H,20,21,22)

InChI Key

ANESWNKKPIMPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCC3=C[N+](=CC=C3)[O-]

Synonyms

2-(4-bromophenyl)-6-methyl-N-(2-(1-oxidopyridin-3-yl)ethyl)pyrimidin-4-amine
AS 1535907
AS-1535907
AS1535907

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.